(E)-pent-3-enoyl chloride

Descripción general

Descripción

Métodos De Preparación

(E)-pent-3-enoyl chloride, can be synthesized through two primary methods:

Direct Reaction of Pentenone and Chlorine: This method involves the direct reaction of pentenone with chlorine to produce 3-pentenoyl chloride.

Reaction of Pentenone and Acid Chloride: In this method, pentenone reacts with an acid chloride, followed by deacylation to generate 3-pentenoyl chloride.

Análisis De Reacciones Químicas

(E)-pent-3-enoyl chloride, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert 3-pentenoyl chloride into other compounds with different functional groups.

Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common reagents and conditions used in these reactions include aluminum chloride for Friedel-Crafts reactions and sulfuryl chloride for chlorination . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis of (E)-pent-3-enoyl Chloride

The synthesis of this compound can be achieved through two primary methods:

- Direct Reaction of Pentenone and Chlorine : This method involves the direct chlorination of pentenone, yielding 3-pentenoyl chloride.

- Reaction of Pentenone with Acid Chloride : In this approach, pentenone reacts with an acid chloride followed by deacylation to produce 3-pentenoyl chloride.

Both methods are essential for producing this compound in laboratory settings, ensuring it is available for various applications in research and industry.

Chemistry

In the field of organic chemistry, this compound is utilized as a reagent for:

- Synthesis of Heterocyclic Compounds : It serves as a building block for constructing complex molecular architectures.

- Acylation Reactions : It facilitates the introduction of acyl groups into various substrates, enhancing their reactivity and functionality.

Biology

The compound is significant in biological research for:

- Synthesis of Biologically Active Molecules : It is used to create compounds that may exhibit pharmaceutical properties, aiding in drug development.

Medicine

In medicinal chemistry, this compound acts as an intermediate in the synthesis of:

- Pharmaceutical Compounds : Its derivatives are explored for therapeutic applications due to their potential biological activity.

Industry

The industrial applications of this compound include:

- Production of Pesticides : It is involved in synthesizing agrochemicals that protect crops from pests.

- Manufacture of Flavoring Agents : The compound's derivatives are used in creating flavors for food products.

Mecanismo De Acción

The mechanism of action of 3-pentenoyl chloride, (3E)-, involves its reactivity as an acyl chloride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparación Con Compuestos Similares

(E)-pent-3-enoyl chloride, can be compared with other similar compounds, such as:

Acetyl chloride (C2H3ClO): A simpler acyl chloride used in similar acylation reactions.

Propionyl chloride (C3H5ClO): Another acyl chloride with a slightly longer carbon chain.

Butyryl chloride (C4H7ClO): An acyl chloride with an even longer carbon chain.

The uniqueness of 3-pentenoyl chloride, (3E)-, lies in its specific structure and reactivity, which make it suitable for certain synthetic applications that other acyl chlorides may not be able to achieve .

Actividad Biológica

(E)-Pent-3-enoyl chloride, a compound characterized by its unsaturated carbonyl functionality, has garnered attention in the field of organic chemistry and medicinal research. This article delves into its biological activity, exploring its potential applications, mechanisms of action, and relevant case studies.

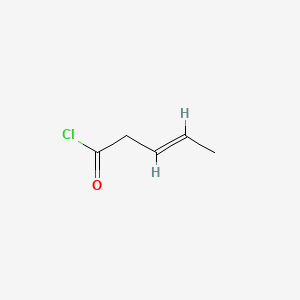

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pentene chain with a carbonyl group and a chlorine atom, which contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an acylating agent in various biochemical reactions. Its reactivity allows it to participate in the synthesis of biologically active compounds, including potential pharmaceuticals.

- Acylation Reactions : this compound can acylate nucleophiles such as amines and alcohols, forming amides or esters, respectively. This property is essential in drug synthesis and modification of biomolecules.

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Study 1: Enzyme Inhibition

A recent study examined the inhibitory effects of this compound derivatives on protein phosphatases PP1 and PP2. The findings indicated that certain derivatives exhibited selective inhibition, suggesting potential applications in cancer therapy by targeting these phosphatases .

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated the utility of this compound in synthesizing novel compounds with anti-cancer properties. For instance, the compound was used to prepare derivatives that showed significant cytotoxicity against colorectal and breast cancer cell lines .

Data Table: Biological Activities of this compound Derivatives

Propiedades

IUPAC Name |

(E)-pent-3-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTVOOGSAIOBAR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312659 | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17066-20-5 | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentenoyl chloride, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-3-Pentenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.